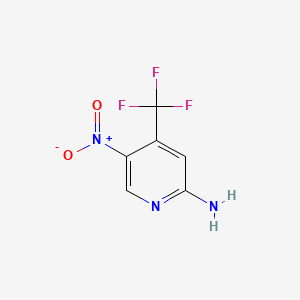

5-Nitro-4-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-4-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H4F3N3O2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 4-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which can then be purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group is replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino

Activité Biologique

5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H5F3N2O2

- Molecular Weight: 208.12 g/mol

The compound features a pyridine ring substituted with a nitro group and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its potential against Mycobacterium tuberculosis, demonstrating significant selectivity and potency (Selectivity Index = 26) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has been tested against several cancer cell lines, revealing the ability to inhibit cell proliferation and induce apoptosis. In particular, derivatives of this compound have shown promising results in breast cancer models, where they inhibited cell growth in low micromolar ranges and induced cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA replication and transcription.

- Cell Cycle Modulation: Its ability to induce cell cycle arrest suggests that it interferes with the normal progression of the cell cycle, leading to apoptosis in cancer cells.

- Antimicrobial Action: The mechanism underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical for enhancing the biological activity of pyridine derivatives. Studies have shown that modifications at the 4-position of the pyridine ring can significantly affect potency and selectivity against various biological targets .

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases potency against enzymes |

| Nitro group | Enhances antimicrobial properties |

Case Studies

-

Antimicrobial Study:

A recent investigation into the compound's effectiveness against M. tuberculosis demonstrated that it retains significant antimicrobial properties even at lower concentrations, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs . -

Anticancer Evaluation:

In vitro studies on breast cancer cell lines indicated that derivatives of this compound could inhibit proliferation by targeting topoisomerase enzymes, making them candidates for further development as anticancer agents .

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Nitro-4-(trifluoromethyl)pyridin-2-amine and its derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in biological systems.

Key Findings:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent activity against resistant Gram-positive bacteria, which are a growing concern in clinical settings. These compounds are being explored as potential candidates for new antibiotics to combat multidrug-resistant infections .

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways, which has been confirmed through Western blot analyses showing increased caspase activity .

Agrochemical Applications

The agrochemical industry has also recognized the utility of this compound in developing crop protection agents. The unique properties conferred by the trifluoromethyl group contribute to the efficacy of these compounds against agricultural pests.

Key Findings:

- Pesticidal Activity : Trifluoromethylpyridine derivatives are increasingly used in formulations aimed at protecting crops from pests. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine has been developed as an intermediate for synthesizing various crop protection products .

- Market Introduction : Several agrochemicals containing TFMP derivatives have received approval for market use, indicating their effectiveness and safety in agricultural applications .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves nitration and fluorination processes that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy.

| Synthesis Method | Yield | Conditions | Remarks |

|---|---|---|---|

| Nitration with nitric acid | 75% | Sulfuric acid; 0 - 50 °C | Effective for introducing nitro groups |

| Fluorination | Variable | Various methods reported | Enhances biological activity |

Study 1: Neuroprotection and Cognitive Function

A recent study evaluated the neuroprotective effects of derivatives of this compound in models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in tau phosphorylation levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis through caspase activation in MCF7 (breast cancer) and A549 (lung cancer) cell lines. This study highlights the potential for developing targeted therapies based on this compound's structure .

Propriétés

IUPAC Name |

5-nitro-4-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKWPMZRKCPVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.